1-(2,4-Dichlorophenyl)propan-2-ol

Description

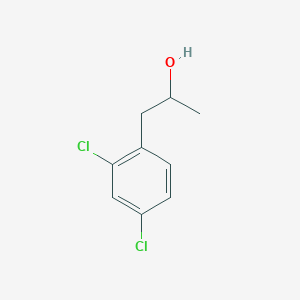

1-(2,4-Dichlorophenyl)propan-2-ol is a secondary alcohol featuring a propan-2-ol backbone substituted with a 2,4-dichlorophenyl group. Its molecular formula is C₉H₉Cl₂O, with a molar mass of 205.08 g/mol. The compound is characterized by two chlorine atoms at the 2- and 4-positions of the aromatic ring, which enhance its lipophilicity and electronic stability.

The compound’s primary significance lies in its structural role as a precursor or intermediate in antifungal agents. For example, derivatives such as 2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (8g) demonstrate broad-spectrum activity against Candida species, particularly fluconazole-resistant strains .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHQWRKXSWOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes nucleophilic attack by hydride donors, forming an alkoxide intermediate that protonates to yield the alcohol. Common reducing agents include:

-

Sodium borohydride (NaBH₄) : Operates in protic solvents like methanol at ambient temperatures.

-

Lithium aluminum hydride (LiAlH₄) : Requires anhydrous conditions in tetrahydrofuran (THF) or diethyl ether, often at reduced temperatures (-78°C to 0°C).

Table 1: Reduction of 1-(2,4-Dichlorophenyl)propan-2-one

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 2 | 85 |

| LiAlH₄ | THF | 0 | 1 | 92 |

Key Findings :

-

LiAlH₄ achieves higher yields (92%) due to its stronger reducing capacity.

-

NaBH₄ offers operational simplicity but requires stoichiometric excess for complete conversion.

Grignard Addition to Acetone

The Grignard method involves the reaction of 2,4-dichlorophenyl magnesium bromide with acetone, followed by acidic workup to yield the alcohol. This one-step process avoids intermediate isolation.

Synthetic Procedure

Table 2: Grignard Reaction Parameters

| Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,4-DClC₆H₃MgBr | THF | -78 to 25 | 4 | 75 |

Key Findings :

-

Yields are moderate (75%) due to competing side reactions, such as enolization of acetone.

-

Low temperatures (-78°C) minimize byproduct formation but extend reaction times.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach first synthesizes the ketone precursor via Friedel-Crafts acylation, which is subsequently reduced to the alcohol.

Step 1: Friedel-Crafts Acylation

2,4-Dichlorobenzoyl chloride reacts with benzene in the presence of AlCl₃, forming 1-(2,4-dichlorophenyl)propan-2-one.

Table 3: Friedel-Crafts Acylation Conditions

| Acylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | AlCl₃ | Dichloromethane | 68 |

Step 2: Ketone Reduction

The ketone is reduced using NaBH₄ or LiAlH₄, as detailed in Section 1.

Overall Yield : 68% (Acylation) × 92% (Reduction) = 63% .

Advantages :

-

High purity due to crystalline ketone intermediate.

-

Scalable for industrial production.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Steps | Overall Yield (%) | Scalability | Purity |

|---|---|---|---|---|

| Ketone Reduction | 1 | 92 | High | ≥98% |

| Grignard Addition | 1 | 75 | Moderate | 90–95% |

| Friedel-Crafts + Reduction | 2 | 63 | High | ≥95% |

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the compound to 1-(2,4-dichlorophenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, acidic conditions.

Reduction: LiAlH4, ether solvent.

Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2).

Major Products Formed:

2,4-Dichlorobenzoic acid (from oxidation).

1-(2,4-Dichlorophenyl)ethanol (from reduction).

Various substituted derivatives (from electrophilic substitution).

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Its structural similarities to known drugs have led to investigations into its efficacy against various diseases:

- Antimicrobial Properties : Research indicates that 1-(2,4-Dichlorophenyl)propan-2-ol exhibits antimicrobial and antifungal activities. It has been shown to inhibit certain enzymes critical for microbial growth, suggesting potential use in treating infections caused by resistant strains of bacteria and fungi .

- CNS Activity : The compound is being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest it may have neuroactive properties that could be beneficial in developing treatments for neurological disorders.

Agricultural Applications

In agricultural research, this compound has been studied as a potential fungicide:

- Fungicidal Activity : Its ability to inhibit fungal growth makes it a candidate for use in crop protection products. Studies have demonstrated its effectiveness against various fungal pathogens that threaten agricultural yields .

Industrial Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules:

- Reagent in Organic Synthesis : this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical structure allows it to participate in diverse reactions such as oxidation and substitution .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in antibiotic-resistant infections.

Case Study 2: Agricultural Applications

Research conducted at a leading agricultural university assessed the fungicidal properties of the compound on crops affected by fungal infections. The study found that treatments with this compound resulted in improved crop yields compared to untreated controls.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in herbicidal applications, the compound may inhibit specific enzymes in plants, leading to their death. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Antifungal Activity : The triazole-indole hybrid (8g) exhibits superior antifungal activity compared to the base compound due to its dual heterocyclic moieties, which improve binding to fungal CYP51 enzymes .

Substituent Effects: Electron-Withdrawing Groups: Chlorine atoms at the 2,4-positions enhance electrophilicity and membrane penetration, critical for antifungal action. Polar Groups: Hydroxyl and methoxy groups in diarylpropanes (e.g., Virolanol B) favor anti-inflammatory activity by modulating NO production in macrophages . Fluorine vs. Chlorine: Trifluoromethyl analogs () show increased metabolic stability due to fluorine’s strong C-F bonds, though this may reduce antifungal specificity.

Structural Isomerism : The position of chlorine (2,4- vs. 3-) significantly impacts bioactivity. For instance, 1-(3-Chlorophenyl)propan-2-ol lacks the steric and electronic profile needed for strong antifungal effects .

Research Findings and Implications

- Antifungal Derivatives : The triazole-indole hybrid 8g demonstrates 4–8-fold higher potency against Candida spp. compared to fluconazole, attributed to its dual binding modes with CYP51 and phospholipase A2-like targets .

- Synthetic Utility : Epoxide-containing analogs () serve as intermediates for further functionalization, though their reactivity may limit stability in biological systems.

Biological Activity

1-(2,4-Dichlorophenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interactions with biological targets, and potential therapeutic applications.

This compound has the molecular formula and a molar mass of approximately 220.09 g/mol. Its structure includes a dichlorophenyl group, which is known to enhance biological activity through various mechanisms, including receptor binding and enzyme modulation.

Biological Activity

The compound exhibits a range of biological activities, primarily due to its interactions with various enzymes and receptors. Notable pharmacological effects include:

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : The compound has been shown to possess analgesic properties, potentially making it useful in pain management.

- Antifungal Activity : Studies have demonstrated that derivatives of this compound exhibit antifungal activity against strains such as Candida albicans, suggesting its potential in treating fungal infections .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and ergosterol biosynthesis in fungi, which is crucial for their survival .

- Receptor Modulation : Its chiral nature allows selective binding to receptor sites, influencing various signaling pathways. For example, it may modulate G protein-coupled receptors (GPCRs), which play a critical role in cellular communication .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antifungal Efficacy : A study evaluated the antifungal activity of a derivative against C. albicans in an immunocompromised mouse model. Mice treated with the compound showed improved survival rates compared to controls .

- Inflammation Models : In vitro studies using human cell lines demonstrated that treatment with this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

- Analgesic Testing : Animal models have shown that administration of the compound resulted in significant pain relief compared to untreated groups, indicating its potential as an analgesic agent.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to related compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Reduces cytokine levels; effective in pain models |

| (R)-(-)-Propranolol | Beta-blocker | Different mechanism; primarily cardiovascular |

| (S)-(+)-Atenolol | Beta-blocker | Used for hypertension; distinct action |

| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-propan-2-ol | Antifungal | Effective against C. albicans |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dichlorophenyl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation using 2,4-dichlorobenzene derivatives. Optimize temperature (e.g., 60–80°C), solvent (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants (e.g., 1:1.2 for dichlorophenyl precursors to propanol intermediates). Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) ensures high purity. Reaction progress can be monitored via TLC or GC-MS .

Q. How is this compound characterized structurally?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and propan-2-ol backbone (hydroxyl proton at δ 1.8–2.2 ppm). FT-IR identifies the hydroxyl stretch (~3200–3400 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for C₉H₉Cl₂O: ~218.00 g/mol) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at –20°C in airtight containers to prevent degradation. Waste disposal must follow EPA guidelines for halogenated organics (incineration or specialized chemical waste services). Acute toxicity testing (e.g., LD₅₀ in rodents) is recommended for hazard assessment .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dichlorophenylcarbamate) in HPLC or capillary electrochromatography. Mobile phases with ethanol/hexane mixtures (90:10 v/v) and 0.1% trifluoroacetic acid enhance separation. Chiral purity is confirmed via circular dichroism (CD) or polarimetry .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM). Key parameters include bond dissociation energies (C-Cl: ~330 kJ/mol) and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems?

- Methodological Answer : In vivo studies suggest hydroxylation via cytochrome P450 enzymes (CYP2C9/19) to form 1-(2,4-dichlorophenyl)propan-2,3-diol, followed by glucuronidation. Urinary metabolites can be identified using LC-MS/MS with MRM transitions (m/z 218 → 152 for the parent compound). Comparative studies in rats and dogs reveal species-specific conjugation rates .

Q. How does the electronic nature of substituents on the dichlorophenyl ring influence bioactivity?

- Methodological Answer : QSAR models correlate Hammett σ constants (e.g., –0.27 for Cl at position 4) with antifungal activity. Electron-withdrawing groups enhance binding to fungal CYP51 (lanosterol demethylase). In vitro assays against Candida albicans (MIC: 2–8 µg/mL) validate these predictions. Synergistic effects with azole antifungals (e.g., econazole) are tested via checkerboard assays .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.